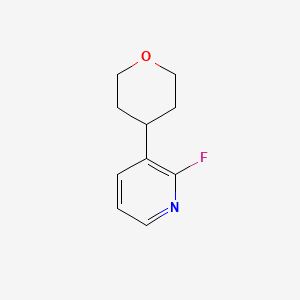

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Overview

Description

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS Number: 1227176-92-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a tetrahydropyran moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its therapeutic potential.

The molecular formula of this compound is . It possesses unique structural features that may contribute to its biological effects, particularly in modulating receptor activity and influencing metabolic pathways.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Various studies have shown that compounds containing tetrahydropyran rings can exhibit antimicrobial properties. For instance, related compounds demonstrated efficacy against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .

- Cytotoxic Effects : Investigations into synthetic lethality in cancer have highlighted the importance of targeting specific pathways in tumor cells. The compound's ability to inhibit key proteins involved in DNA damage response pathways may position it as a candidate for cancer therapy .

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest several pathways:

- Modulation of Receptor Activity : The compound has been evaluated for its interaction with various receptors, including mGluR2, where it acts as a negative allosteric modulator (NAM). This interaction is critical for developing agents targeting neurological disorders .

- Inhibition of Enzymatic Pathways : Studies indicate that the compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to increased cytotoxicity in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound and its analogs:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data on absorption, distribution, metabolism, and excretion (ADME) remain limited but are essential for assessing its viability in clinical settings.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHFNO

Molecular Weight: 181.21 g/mol

IUPAC Name: 2-fluoro-3-(oxan-4-yl)pyridine

CAS Number: 1227176-92-2

The compound features a pyridine ring substituted with a fluorine atom and a tetrahydro-pyran moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The incorporation of the tetrahydro-pyran ring may enhance the bioactivity of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine against various pathogens. Studies have shown that structurally similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may interfere with cancer cell proliferation pathways, potentially leading to the development of novel chemotherapeutic agents .

Neurological Applications

There is growing interest in the neuroprotective effects of pyridine-based compounds. Research indicates that such compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases like Alzheimer's. The specific structure of this compound could enhance its efficacy in this area .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in drug design and development .

Catalysis

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate reactions under mild conditions. This aspect is particularly relevant in green chemistry, where reducing environmental impact is crucial .

Case Studies

Properties

IUPAC Name |

2-fluoro-3-(oxan-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOBOKVHFNIIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731527 | |

| Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227176-92-2 | |

| Record name | 2-Fluoro-3-(oxan-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.